molecular formula C18H29N7O B5572105 N,N-dimethyl-1-(4-methyl-5-{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine

N,N-dimethyl-1-(4-methyl-5-{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine

Cat. No. B5572105
M. Wt: 359.5 g/mol
InChI Key: CUTHYSRJGUHFSW-UHFFFAOYSA-N
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Description

N,N-dimethyl-1-(4-methyl-5-{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine represents a complex molecular structure that embodies the convergence of various chemical moieties such as pyrazole, piperidine, and triazole. These structural features suggest a compound with potential multifaceted chemical and biological properties, making it a subject of scientific inquiry.

Synthesis Analysis

The synthesis of complex molecules containing pyrazole, piperidine, and triazole units often involves multi-step synthetic pathways. These pathways might include the formation of the core structure followed by functionalization steps. For compounds with similar complexity, methodologies might involve cycloaddition reactions, nucleophilic substitutions, and amidation processes, among others, to construct the heterocyclic frameworks and append the necessary substituents.

Molecular Structure Analysis

The molecular structure of such a compound, featuring pyrazole, piperidine, and triazole rings, would be expected to exhibit significant conformational diversity due to the flexibility of the piperidine ring and the potential for intramolecular interactions. These structural elements can influence the molecule's geometry, electronic distribution, and potential binding modes if the compound interacts with biological targets.

Chemical Reactions and Properties

Compounds incorporating pyrazole, piperidine, and triazole rings can participate in various chemical reactions. These might include nucleophilic substitution reactions where the compound acts as an electrophile, addition reactions to the multiple bonds present in the pyrazole and triazole rings, and reactions at the nitrogen atoms, such as quaternization. The presence of these functional groups also suggests a compound capable of forming hydrogen bonds and engaging in π-π interactions, which could influence its solubility and reactivity.

Physical Properties Analysis

The physical properties of this compound would be influenced by its molecular weight, polarity, and the presence of heteroatoms. Its solubility in organic solvents and water would depend on these factors, as well as the potential for intra- and intermolecular hydrogen bonding. The compound's melting and boiling points would be determined by its molecular structure, with the rigid heterocyclic rings contributing to higher values.

Chemical Properties Analysis

Chemically, the presence of multiple heterocyclic rings and functional groups in N,N-dimethyl-1-(4-methyl-5-{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine suggests a compound with a rich array of reactive sites. It could exhibit varied reactivity towards nucleophiles and electrophiles, acid-base chemistry due to the nitrogen atoms, and potential for redox reactions. The compound's stability under physiological conditions would be an important aspect of its chemical properties, influencing its potential applications.

The detailed synthesis, structural characterization, and analysis of compounds with comparable complexity can be found in the scientific literature, providing insights into their chemical behavior, reactions, and properties. For instance, studies on the molecular interaction of cannabinoid receptor antagonists and synthesis and structural investigations of triazine derivatives incorporating pyrazole/piperidine/aniline moieties offer valuable information on similar compounds (Shim et al., 2002), (Shawish et al., 2021).

Scientific Research Applications

Dopamine D4 Receptor Ligands

One study focused on the development of 4-heterocyclylpiperidines as selective high-affinity ligands for the human dopamine D4 receptor. This research highlighted the importance of specific structural components for binding affinity and selectivity, suggesting that compounds with related structures might be explored for their potential interactions with dopamine receptors (Rowley et al., 1997).

Molecular Structure Investigations

Another study conducted molecular structure investigations of new s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties. This research, using X-ray crystallography combined with Hirshfeld and DFT calculations, could provide valuable insights into the structural and electronic properties of similar compounds (Shawish et al., 2021).

Antagonist Interaction with CB1 Cannabinoid Receptor

Research into the molecular interaction of antagonists with the CB1 cannabinoid receptor could also be relevant. A study on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) provided insights into the conformational preferences and binding interactions of similar compounds (Shim et al., 2002).

Pyrazole and Piperazine Derivatives

Further, the synthesis and biological evaluation of novel pyrazole and piperazine-containing (bis)1,2,4-triazole derivatives demonstrated significant in vitro and in vivo fungicidal activity against several plant fungi, indicating the potential agricultural and medicinal applications of such structures (Wang et al., 2017).

properties

IUPAC Name

1-[4-[5-[(dimethylamino)methyl]-4-methyl-1,2,4-triazol-3-yl]piperidin-1-yl]-3-(1-methylpyrazol-4-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N7O/c1-22(2)13-16-20-21-18(24(16)4)15-7-9-25(10-8-15)17(26)6-5-14-11-19-23(3)12-14/h11-12,15H,5-10,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUTHYSRJGUHFSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CCC(=O)N2CCC(CC2)C3=NN=C(N3C)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-1-(4-methyl-5-{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine

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